molecular formula C9H10N2O B12816929 1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 39513-28-5

1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12816929
CAS No.: 39513-28-5
M. Wt: 162.19 g/mol
InChI Key: IUVMKTSPGKAOCG-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The structure of this compound consists of a fused benzene and imidazole ring with two methyl groups at positions 1 and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one can be achieved through several methods. One common approach involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic or basic conditions. For example, the reaction of o-phenylenediamine with acetic anhydride can yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield reduced forms of the benzimidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imidazole nitrogen.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological studies.

    Medicine: It serves as a core structure in the development of pharmaceutical agents, including anticancer, anti-inflammatory, and antiparasitic drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazol-2(3H)-one: Lacks the methyl groups at positions 1 and 5.

    1,3-Dimethyl-1H-imidazol-3-ium-2-yl: A related imidazole compound with different substitution patterns.

    5-{[(1H-benzo[d]imidazol-2-yl)sulfonyl]methyl}-3-phenyl-4,5-dihydroisoxazole: A benzimidazole derivative with additional functional groups.

Uniqueness

1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 1 and 5 can enhance its stability and modify its interaction with molecular targets, making it distinct from other benzimidazole derivatives .

Properties

CAS No.

39513-28-5

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3,6-dimethyl-1H-benzimidazol-2-one

InChI

InChI=1S/C9H10N2O/c1-6-3-4-8-7(5-6)10-9(12)11(8)2/h3-5H,1-2H3,(H,10,12)

InChI Key

IUVMKTSPGKAOCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)N2)C

Origin of Product

United States

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